

# LS-106: A Fourth-Generation EGFR Inhibitor

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## Compound of Interest

Compound Name: *LEI-106*  
Cat. No.: *B15614893*

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LS-106 is a novel, fourth-generation epidermal growth factor receptor (EGFR) inhibitor specifically designed to overcome resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Its primary therapeutic application is in treating NSCLC patients who have developed the EGFR C797S tertiary mutation, a key mechanism of acquired resistance to osimertinib.

## Quantitative Data Summary

The following tables summarize the key quantitative data for LS-106 from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of LS-106[1][2]

EGFR Mutant	LS-106 IC50 (nmol/L)
EGFR19del/T790M/C797S	2.4
EGFRL858R/T790M/C797S	3.1
EGFRL858R/T790M	7.3
EGFR19del/T790M	74.1
EGFRwt	151.5
EGFR19del	402.9

Table 2: In Vitro Cellular Proliferation Inhibition by LS-106[2]

Cell Line	EGFR Mutation Status	LS-106 IC50 (μM)
BaF3-EGFR19del/T790M	19del/T790M	0.09
BaF3-EGFR19del/T790M/C797S	19del/T790M/C797S	0.09
BaF3-EGFRL858R/T790M/C797S	L858R/T790M/C797S	0.12

Table 3: In Vivo Anti-Tumor Efficacy of LS-106 in a PC-9-OR Xenograft Model[1][2]

Treatment Group	Dose (mg/kg, oral)	Tumor Growth Inhibition (TGI)
LS-106	30	83.5%
LS-106	60	136.6%

## Experimental Protocols

The inhibitory activity of LS-106 against various EGFR kinase mutants was determined using a cell-free enzymatic assay. Recombinant EGFR proteins were incubated with a specific substrate and ATP. The kinase reaction was initiated, and the level of substrate phosphorylation

was measured. LS-106 was added at varying concentrations to determine the IC<sub>50</sub> value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

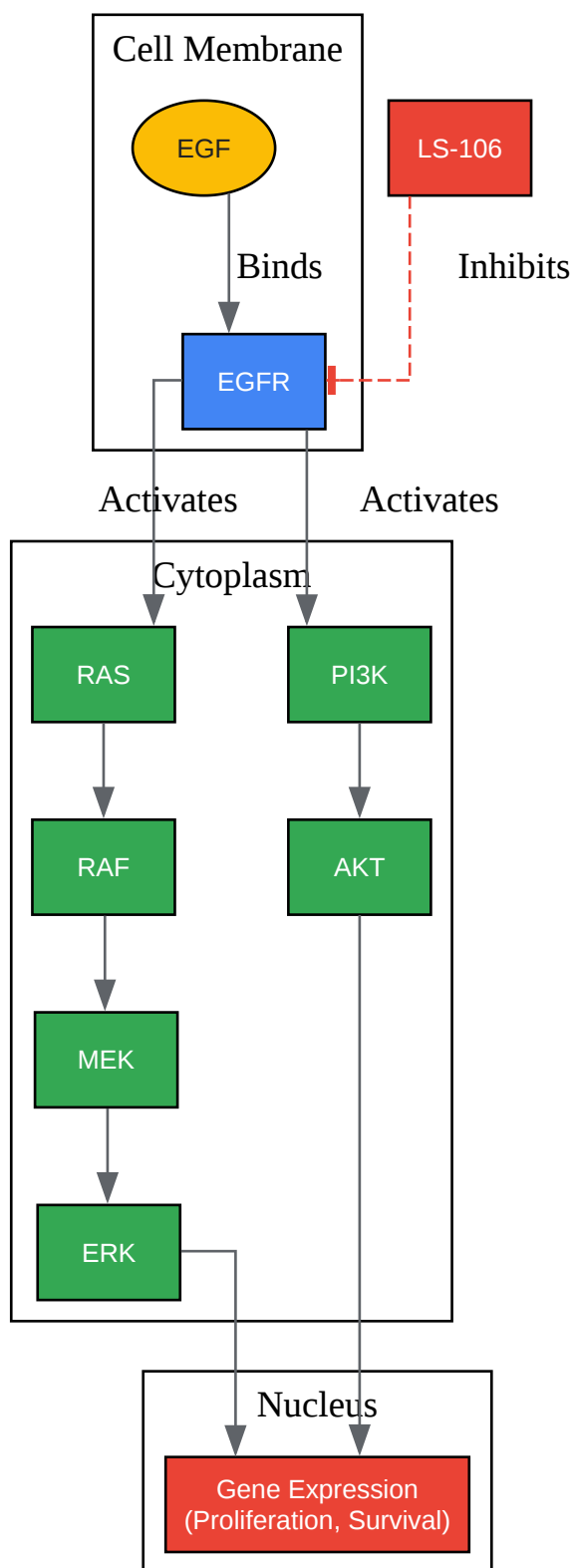
BaF3 cells, which are dependent on cytokine signaling for survival and proliferation, were engineered to express different EGFR mutations. These cells were seeded in 96-well plates and treated with increasing concentrations of LS-106 for 72 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK8) assay, which measures the metabolic activity of viable cells. The IC<sub>50</sub> values for cell growth inhibition were then calculated.

PC-9-OR cells (harboring EGFR19del/T790M/C797S) were treated with different concentrations of LS-106. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. After washing, the membrane was incubated with a secondary antibody, and the protein bands were visualized using a chemiluminescence detection system. This method allows for the assessment of the inhibitory effect of LS-106 on EGFR activation.

A patient-derived xenograft (PDX) model was established using PC-9-OR cells, which harbor the EGFR triple mutation. These cells were implanted subcutaneously into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into treatment groups and orally administered LS-106 or a vehicle control. Tumor volume was measured regularly to assess the anti-tumor efficacy. The tumor growth inhibition (TGI) was calculated at the end of the study.

BaF3-EGFR19del/T790M/C797S and PC-9-OR cells were treated with LS-106 at various concentrations. Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). This allows for the quantification of apoptotic cells.

## Signaling Pathway



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Caption: EGFR signaling pathway and the inhibitory action of LS-106.

## ADG106: A CD137 (4-1BB) Agonistic Antibody

ADG106 is a fully human agonistic monoclonal antibody that targets CD137 (also known as 4-1BB), a costimulatory receptor expressed on activated T cells and natural killer (NK) cells. By activating CD137, ADG106 enhances anti-tumor immune responses, making it a promising candidate for cancer immunotherapy.

### Quantitative Data Summary

The following tables summarize key quantitative data for ADG106.

Table 4: ADG106 Phase 1 Clinical Trial (NCT03802955) - Safety and Efficacy[3]

Parameter	Value
Dose Escalation	0.1, 0.5, 1.5, 3.0, 5.0, 10.0 mg/kg
Dose-Limiting Toxicity (DLT)	1 patient (6.3%) at 10.0 mg/kg (Grade 4 neutropenia)
Most Frequent Treatment-Related Adverse Events	Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%)
Overall Disease Control Rate (Solid Tumors)	47.1%
Overall Disease Control Rate (Non-Hodgkin's Lymphoma)	54.5%

Table 5: ADG106 Preclinical Anti-Tumor Activity[4]

Mouse Model	Treatment	Outcome
H22 (liver cancer)	ADG106	Significant tumor growth inhibition
CT26 (colon cancer)	ADG106	Significant tumor growth inhibition
EMT6 (breast cancer)	ADG106	Significant tumor growth inhibition

## Experimental Protocols

Human CD137-expressing Jurkat cells containing an NF- $\kappa$ B-luciferase reporter construct were used. These cells were co-cultured with CHO-K1 cells expressing human Fc $\gamma$ RIIB to facilitate crosslinking. The cells were then incubated with serially diluted ADG106. The activation of the CD137 signaling pathway leads to the activation of NF- $\kappa$ B, which in turn drives the expression of the luciferase reporter gene. The luciferase activity was measured by a bioluminescence assay to quantify the agonistic activity of ADG106.

Human CD8<sup>+</sup> T cells were isolated from healthy donors. The T cells were cultured on plates pre-coated with a suboptimal concentration of an anti-CD3 antibody to provide a primary T cell receptor signal. Serially diluted ADG106 was then added to the cultures. T cell proliferation was measured after 96 hours using a luminescent cell viability assay (e.g., CellTiter-Glo). The concentration of IFN- $\gamma$  in the cell culture supernatant was measured by ELISA to assess T cell activation and effector function.

Syngeneic mouse models, such as H22 (liver cancer), CT26 (colon cancer), and EMT6 (breast cancer), were used. Tumor cells were implanted into immunocompetent mice. Once tumors were established, mice were treated with ADG106. Tumor growth was monitored, and at the end of the study, tumors were harvested for analysis of immune cell infiltration (e.g., CD4<sup>+</sup> and CD8<sup>+</sup> T cells) by immunohistochemistry.

This was an open-label, dose-escalation study in patients with advanced solid tumors or relapsed/refractory non-Hodgkin's lymphoma. The study followed a standard 3+3 dose-escalation design. Patients received intravenous infusions of ADG106 every 3 weeks. The primary objectives were to evaluate the safety and tolerability of ADG106 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Secondary objectives included assessing the pharmacokinetic profile, immunogenicity, and preliminary anti-tumor activity.

## Signaling Pathway

Caption: CD137 (4-1BB) signaling pathway and the agonistic action of ADG106.

## CNP-106: An Antigen-Specific Immune Tolerance Therapy

CNP-106 is an investigational therapy for generalized myasthenia gravis (gMG), an autoimmune disease characterized by the production of autoantibodies against the acetylcholine receptor (AChR). CNP-106 is composed of biodegradable nanoparticles encapsulating AChR antigens and is designed to induce antigen-specific immune tolerance, thereby reprogramming the immune system to stop the autoimmune attack on the neuromuscular junction.[5]

## Quantitative Data Summary

As CNP-106 is in early-stage clinical development, extensive quantitative efficacy data is not yet publicly available. The primary focus of the ongoing clinical trial is on safety and pharmacodynamics.

Table 6: CNP-106 Phase 1b/2a Clinical Trial (NCT06106672) Design[2][6][7]

Parameter	Details
Study Phase	Phase 1b/2a
Study Design	Double-blind, randomized, placebo-controlled, multiple ascending doses
Target Enrollment	54 subjects
Patient Population	Adults (18-75 years) with generalized myasthenia gravis (AChR antibody-positive)
Primary Endpoint	Safety and tolerability
Secondary & Exploratory Endpoints	Pharmacodynamics, clinical efficacy (disease-specific scores), quality of life measures, antigen-specific T cells, AChR antibodies
Intervention	Intravenous infusion of CNP-106 or placebo

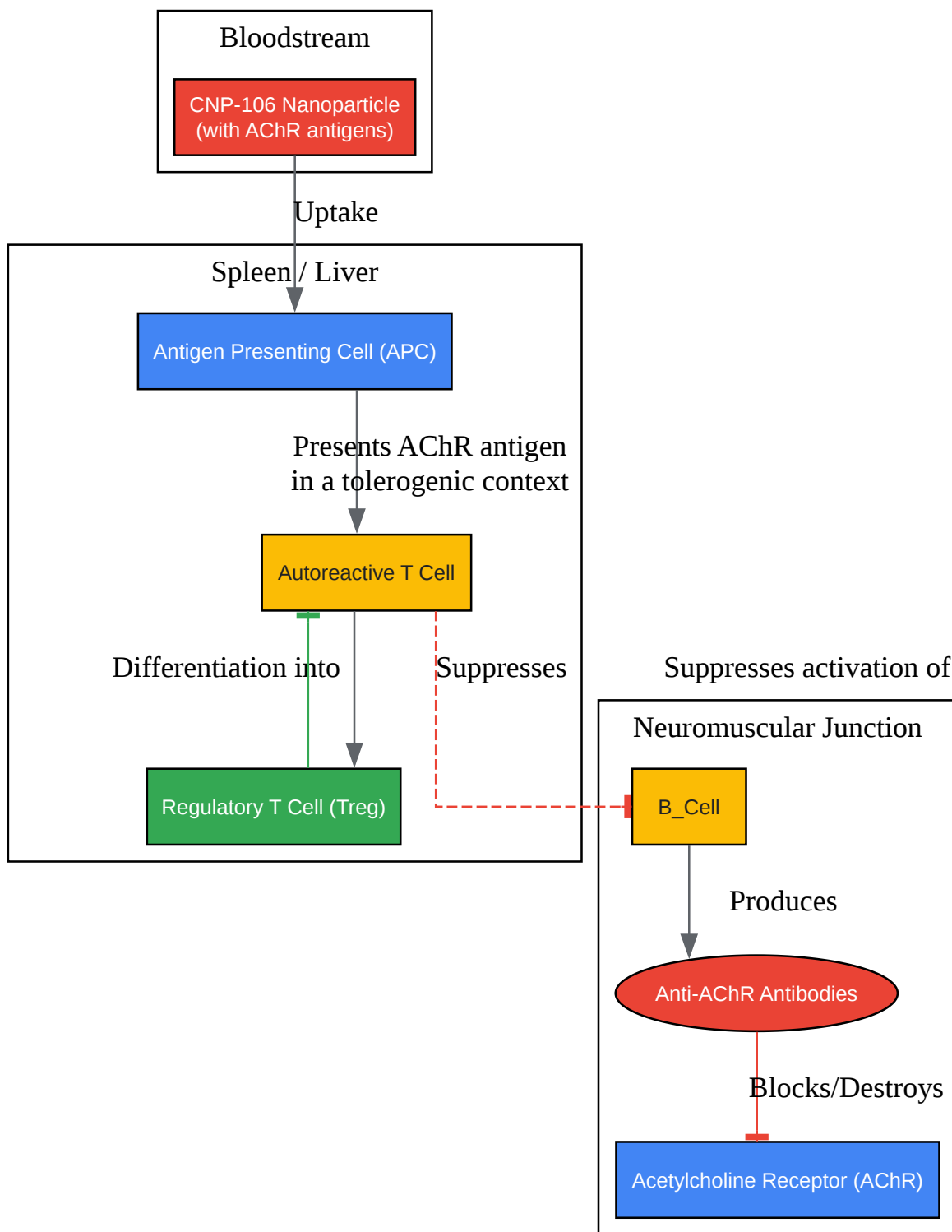
## Experimental Protocols

The efficacy of CNP-106 was likely first evaluated in an EAMG mouse model. In this model, myasthenia gravis is induced in animals, leading to the development of anti-AChR antibodies and muscle weakness. Treatment with CNP-106 would be administered, and the outcomes,

such as improvement in muscle function and reduction in autoantibody levels, would be assessed.[5]

This is a first-in-human trial to evaluate the safety, tolerability, pharmacodynamics, and preliminary efficacy of CNP-106. Enrolled subjects are randomized to receive either CNP-106 or a placebo via intravenous infusion. The study employs a multiple ascending dose design to identify a safe and biologically active dose range. Safety is monitored through the recording of adverse events. Pharmacodynamic effects are assessed by measuring changes in antigen-specific T cell populations and levels of anti-AChR antibodies in the blood. Clinical efficacy is evaluated using established myasthenia gravis scoring systems.

## **Signaling Pathway (Mechanism of Action)**



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Caption: Proposed mechanism of CNP-106 in inducing antigen-specific immune tolerance.

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